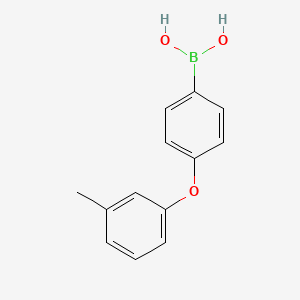

(4-(M-Tolyloxy)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

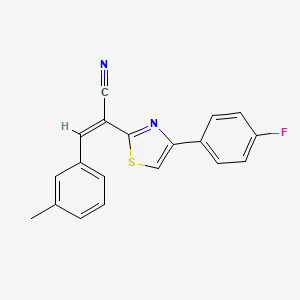

“(4-(M-Tolyloxy)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1029438-39-8 . It has a molecular weight of 228.06 and its IUPAC name is (4- (m-tolyloxy)phenyl)boronic acid . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

Boronic acids, including “(4-(M-Tolyloxy)phenyl)boronic acid”, can be used as building blocks and synthetic intermediates . They can be used in the Suzuki-Miyaura coupling reaction to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst . The direct synthesis of phenols from the selective hydroxylation of different arylboronic acids was also successfully performed in aqueous media at room temperature .Molecular Structure Analysis

The molecular structure of “(4-(M-Tolyloxy)phenyl)boronic acid” is represented by the InChI Code: 1S/C13H13BO3/c1-10-3-2-4-13 (9-10)17-12-7-5-11 (6-8-12)14 (15)16/h2-9,15-16H,1H3 . The molecular formula is C13H13BO3 .Chemical Reactions Analysis

Boronic acids, such as “(4-(M-Tolyloxy)phenyl)boronic acid”, are valuable for their ability to interact with various carbohydrates through a reversible covalent condensation pathway . They have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation .Physical And Chemical Properties Analysis

Boronic acids are considered Lewis acids, having a pKa value of 4–10 . They have unique physicochemical and electronic characteristics . The chemical shift of the boronic acid transforming into the boronate ester was monitored at pHs ranging from 2 to 10 .Applications De Recherche Scientifique

Organic Synthesis

This compound is used as a reagent in various organic synthesis reactions, including Rhodium-catalyzed intramolecular amination and palladium-catalyzed direct arylation. It is also involved in Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .

Sensing Applications

Boronic acids are known for their utility in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. This compound could potentially be used in the development of fluorescent sensors for detecting catechol and its amino-derivatives .

Drug Delivery

Phenylboronic acids have been highlighted for their interaction with sialic acid as a new class of molecular targets. This compound may have potential applications in drug delivery systems, utilizing its unique chemistry for therapeutic purposes .

Diagnostic Applications

The interaction of phenylboronic acids with various biological molecules can be leveraged for diagnostic purposes. This compound could be part of biosensors designed to detect specific biomarkers or chemical substances within biological systems .

Materials Science

In materials science, this compound could be used to functionalize surfaces or create selective binding materials due to its affinity for certain molecules, such as adenosine and catechol .

Analytical Chemistry

The compound’s ability to form cyclic esters with diols can be utilized in analytical chemistry for the specific recognition and quantification of cis-diol-containing species .

Mécanisme D'action

Target of Action

Boronic acids, including phenylboronic acid derivatives, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

Mode of Action

Boronic acids, such as phenylboronic acid, are mild lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They can participate in various reactions, including nucleophilic substitution and Suzuki–Miyaura (SM) cross-coupling . In SM cross-coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to participate in various reactions, including nucleophilic substitution and Suzuki–Miyaura (SM) cross-coupling , which can affect various biochemical pathways.

Pharmacokinetics

Phenylboronic acid, a similar compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This solubility profile may influence the bioavailability of 4-(3-METHYLPHENOXY)PHENYLBORONIC ACID.

Result of Action

Boronic acids are known to form reversible complexes with polyols, including sugars , which can have various molecular and cellular effects.

Action Environment

The stability and reactivity of boronic acids can be influenced by factors such as ph, temperature, and the presence of other reactive species .

Safety and Hazards

“(4-(M-Tolyloxy)phenyl)boronic acid” has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315-H319, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Propriétés

IUPAC Name |

[4-(3-methylphenoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c1-10-3-2-4-13(9-10)17-12-7-5-11(6-8-12)14(15)16/h2-9,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICYMQDGXNOCML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=CC(=C2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993770.png)

![7-Bromospiro[2.5]octan-6-one](/img/structure/B2993779.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2993780.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2993785.png)

![7-Fluoro-3-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2993786.png)